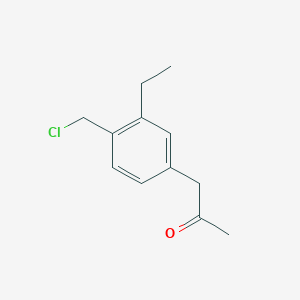
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(chloromethyl)-3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ketone moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)propan-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-Chlorophenyl)propan-2-one: Similar structure but without the ethyl group, leading to variations in chemical behavior.
1-(4-(Bromomethyl)-3-ethylphenyl)propan-2-one: The bromomethyl group provides different reactivity compared to the chloromethyl group.
Uniqueness: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
1-[4-(chloromethyl)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-3-11-7-10(6-9(2)14)4-5-12(11)8-13/h4-5,7H,3,6,8H2,1-2H3 |
Clé InChI |
MJFRERODGAUHID-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CC(=O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


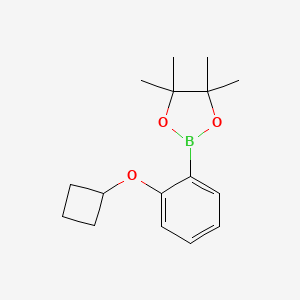
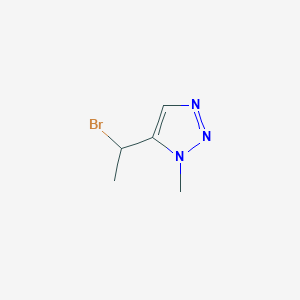
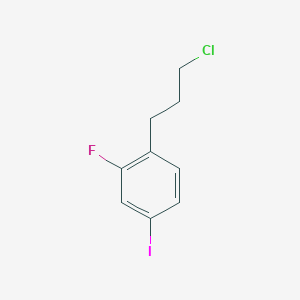
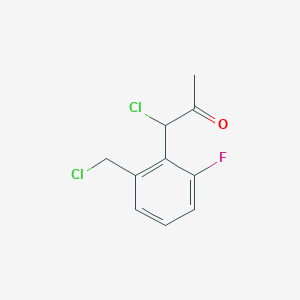
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)

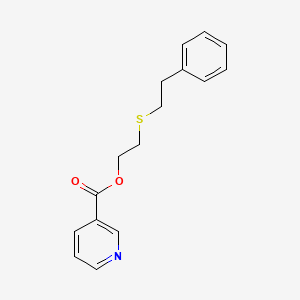
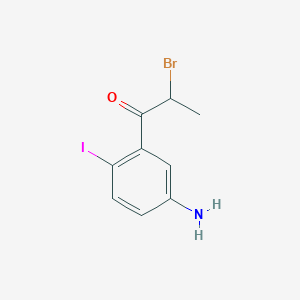

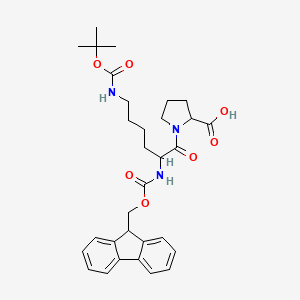
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)


